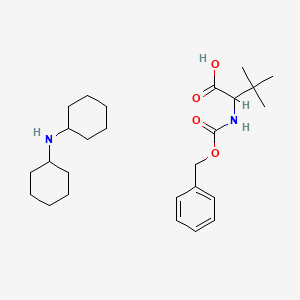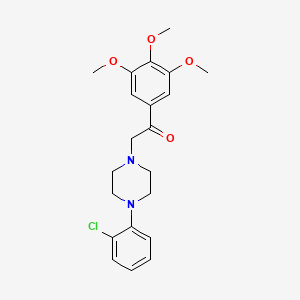
ACETOPHENONE, 2-(4-(o-CHLOROPHENYL)PIPERAZINYL)-3',4',5'-TRIMETHOXY-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
ACETOPHENONE, 2-(4-(o-CHLOROPHENYL)PIPERAZINYL)-3’,4’,5’-TRIMETHOXY-: is a complex organic compound that belongs to the class of acetophenones This compound is characterized by the presence of a piperazine ring substituted with an o-chlorophenyl group and three methoxy groups on the phenyl ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ACETOPHENONE, 2-(4-(o-CHLOROPHENYL)PIPERAZINYL)-3’,4’,5’-TRIMETHOXY- typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized by reacting ethylenediamine with a suitable dihalide, such as 1,2-dichloroethane, under basic conditions.
Substitution with o-Chlorophenyl Group: The piperazine ring is then reacted with o-chlorobenzyl chloride in the presence of a base, such as potassium carbonate, to introduce the o-chlorophenyl group.
Introduction of Methoxy Groups: The final step involves
特性
CAS番号 |
17755-62-3 |
|---|---|
分子式 |
C21H25ClN2O4 |
分子量 |
404.9 g/mol |
IUPAC名 |
2-[4-(2-chlorophenyl)piperazin-1-yl]-1-(3,4,5-trimethoxyphenyl)ethanone |
InChI |
InChI=1S/C21H25ClN2O4/c1-26-19-12-15(13-20(27-2)21(19)28-3)18(25)14-23-8-10-24(11-9-23)17-7-5-4-6-16(17)22/h4-7,12-13H,8-11,14H2,1-3H3 |
InChIキー |
RQNRHFFZESIVSE-UHFFFAOYSA-N |
正規SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)CN2CCN(CC2)C3=CC=CC=C3Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


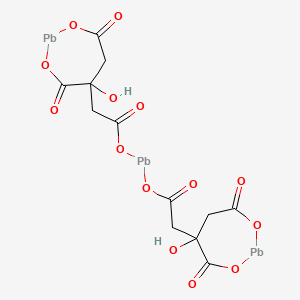
![N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]-1-(1,1-dioxidotetrahydrothiophen-3-yl)-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide](/img/structure/B13824869.png)
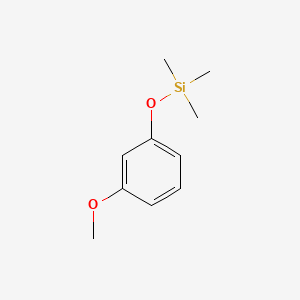
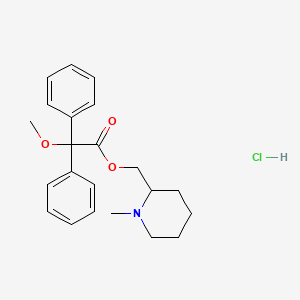
![6-Amino-2-[(2,6-dichlorobenzyl)sulfanyl]pyrimidin-4-ol](/img/structure/B13824885.png)
![7-Isopropyl-6,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B13824889.png)
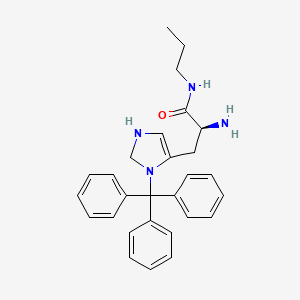


![4-[2-(4-Pyridinyl)ethyl]morpholine](/img/structure/B13824906.png)
![3-[(3-Chloro-4-methylbenzoyl)carbamothioylamino]-2-methylbenzoic acid](/img/structure/B13824914.png)
